- Preparation of intermediate for synthesizing linagliptin, China, , ,
Cas no 940890-90-4 (tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate)

940890-90-4 structure
Nom du produit:tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
Numéro CAS:940890-90-4
Le MF:C11H21NO5S
Mégawatts:279.353142499924
MDL:MFCD09953027
CID:1068449
PubChem ID:24795796
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-tert-Butyl 3-(methylsulfonyloxy)-piperidine-1-carboxylate
- (S)-TERT-BUTYL 3-(METHYLSULFONYLOXY)PIPERIDINE-1-CARBOXYLATE
- (S)-1-(TERT-BUTOXYCARBONYL)PIPERIDIN-3-YL METHANESULFONATE
- tert-butyl (3S)-3-(methanesulfonyloxy)piperidine-1-carboxylate
- (S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate
- WLAZHMYDLUILKR-VIFPVBQESA-N
- AB3266
- (S)-3-Methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester
- Y4777
- tert-Butyl (3S)-3-[(methanesulfonyl)oxy]pi
- 1,1-Dimethylethyl (3S)-3-[(methylsulfonyl)oxy]-1-piperidinecarboxylate (ACI)
- tert-Butyl (3S)-3-[(methylsulfonyl)oxy]piperidine-1-carboxylate
- tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
- AS-44697
- SCHEMBL731800
- (S)-tert-Butyl3-((methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl (3S)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate
- 940890-90-4
- DTXSID40647332
- DB-290313
- AKOS015949188
- CS-M2448
- MFCD09953027
-
- MDL: MFCD09953027
- Piscine à noyau: 1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3/t9-/m0/s1
- La clé Inchi: WLAZHMYDLUILKR-VIFPVBQESA-N
- Sourire: C(N1CCC[C@H](OS(=O)(=O)C)C1)(=O)OC(C)(C)C
Propriétés calculées
- Qualité précise: 279.11404394g/mol
- Masse isotopique unique: 279.11404394g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 4
- Complexité: 393
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 81.3
- Le xlogp3: 1.1
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P280-P301+P312-P302+P352-P305+P351+P338
- Conditions de stockage:Sealed in dry,2-8°C
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048801-100mg |
(S)-tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate |
940890-90-4 | 98% | 100mg |
¥610.00 | 2024-04-24 | |
Chemenu | CM301314-5g |
(S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate |
940890-90-4 | 95% | 5g |
$482 | 2022-09-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97523-5G |
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate |
940890-90-4 | 95% | 5g |
¥ 2,303.00 | 2023-04-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S93130-100mg |
(S)-tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate |
940890-90-4 | 100mg |
¥436.0 | 2021-09-07 | ||
Alichem | A129004473-5g |
(S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate |
940890-90-4 | 95% | 5g |
$689.00 | 2023-08-31 | |
abcr | AB448741-5 g |
(S)-1-(tert-Butoxycarbonyl)piperidin-3-yl methanesulfonate |
940890-90-4 | 5g |
€1,216.30 | 2023-02-18 | ||
Chemenu | CM301314-1g |
(S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate |
940890-90-4 | 95% | 1g |
$161 | 2022-09-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GA492-1g |
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate |
940890-90-4 | 95+% | 1g |
2420CNY | 2021-05-07 | |
eNovation Chemicals LLC | D320385-1kg |
(S)-tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate |
940890-90-4 | 95% | 1kg |
$2980 | 2025-02-22 | |
abcr | AB448741-250mg |
(S)-1-(tert-Butoxycarbonyl)piperidin-3-yl methanesulfonate; . |
940890-90-4 | 250mg |
€200.50 | 2025-02-20 |
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 15 min, 25 °C; 25 °C → 5 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, 5 °C; 5 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 20 min, 5 °C; 5 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 - 10 °C; 1 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Référence
- Method for preparation and chiral inversion of chiral-1-t-butoxycarbonyl-3-hydroxy piperidine, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Toluene ; 1 h, cooled
Référence
- Preparation of pyrazolo[3,4-d]pyrimidine compounds as HER2 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
Référence
- Preparation of pyrazolo[3,4-d]pyrimidine derivatives useful as inhibitors of Bruton's tyrosine kinase, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Référence
- Convenient preparation of optically pure 3-aryloxy-pyrrolidinesSynthetic Communications, 2008, 38(4), 517-524,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 2 h, rt
Référence
- Preparation of imidazolyl(1H-triazolyl)pyridine derivatives as histone demethylase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 16 h, 70 °C
Référence
- Preparation of fenbendazole analogs and its application in preparation of anti-cervical cancer drugs, China, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 5 °C → 30 °C; 2 h, 25 - 30 °C
Référence
- Process for the preparation of 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one and polymorphs thereof, India, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; cooled; 7 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; cooled; 7 h, rt
Référence
- BTK inhibitor and application, China, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Ethyl acetate ; 5 °C; overnight, rt
Référence
- Method for preparing Ibrutinib intermediate, China, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, 0 °C
Référence
- Benzo[c][2,7]naphthyridine derivatives and their use as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Ethyl acetate ; 5 min, -5 °C; 1 h, -5 °C
Référence
- Optimisation of a triazolopyridine based histone demethylase inhibitor yields a potent and selective KDM2A (FBXL11) inhibitorMedChemComm, 2014, 5(12), 1879-1886,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 2 h, rt
Référence
- Preparation of heterocyclic compounds that inhibit LRRK2 kinase activity, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 18 h, rt
Référence
- Aminopyrimidine derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 - 10 °C; 1 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Preparation method of chiral-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine and chiral inversion method, China, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Référence
- Preparation of pyrazolopyridinamines, pyrazolopyrimidinamines and imidazopyrazinamines as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 3 h, rt
Référence
- Synthesis of stable amorphous ibrutinib, United Kingdom, , ,
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Raw materials
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Preparation Products
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate Littérature connexe
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:940890-90-4)tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate

Pureté:99%
Quantité:5.0g
Prix ($):283.0